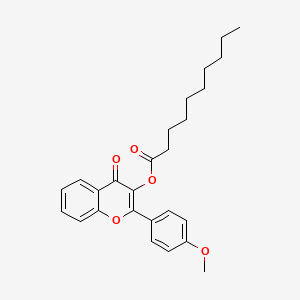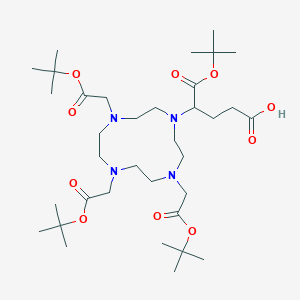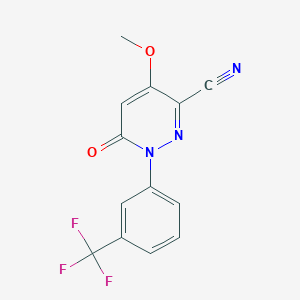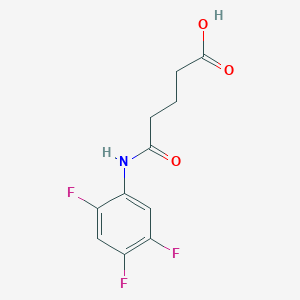
5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid
Vue d'ensemble
Description
5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid, also known as 4-[(2,4,5-trifluorophenyl)carbamoyl]butanoic acid, is a chemical compound with the molecular formula C11H10F3NO3 . It has a molecular weight of 261.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be obtained from the MOL file provided in the resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.2 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Cholecystokinin Antagonism : A derivative of 5-oxo-pentanoic acid, specifically lorglumide, is identified as a potent cholecystokinin (CCK) antagonist. It has shown high affinity for pancreatic CCK receptors and can antagonize CCK's effects in vivo, suggesting its usefulness in studying CCK's functions (Makovec et al., 1987).
Inhibition of Granulocyte Activation : Research has shown that novel indole OXE receptor antagonists can inhibit the activation of neutrophils and eosinophils induced by 5-oxo-ETE, a potent granulocyte chemoattractant. This suggests potential therapeutic use in allergic diseases like asthma (Gore et al., 2014).
Thromboxane A2 Synthetase Inhibition and Receptor Blockade : A compound combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade, showed significant effects in vivo, suggesting its role in analyzing arachidonic acid metabolites in pathologies (Clerck et al., 1989).
Chemistry of 5-lipoxygenase Product 5-oxo-ETE : The compound 5-oxo-ETE, an arachidonic acid metabolite, is a potent chemoattractant for eosinophils and neutrophils. Its synthesis and actions, mediated by the OXE receptor, suggest its significance in allergic diseases like asthma (Powell & Rokach, 2005).
IR-detectable Metal–Carbonyl Tracers : W(CO)5 complexes of related 5-oxo-pentanoic acids have been synthesized for use as IR-detectable tracers. These complexes exhibit specific absorption bands, indicating potential applications in analytical chemistry (Kowalski et al., 2009).
Eosinophil Activation and Tissue Infiltration : Studies show that 5-oxo-ETE induces significant responses in human eosinophils, like L-selectin shedding and actin polymerization, which are crucial for tissue infiltration in inflammatory conditions (Powell et al., 1999).
Bimodal Inhibition of Caspase-1 : Aryloxymethyl and acyloxymethyl ketones, including derivatives of 5-oxo-pentanoic acid, exhibit bimodal inhibition of caspase-1, showing both rapid inhibition and slower, irreversible inactivation. This highlights their potential in studying caspase-1 related processes (Brady, 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
5-oxo-5-(2,4,5-trifluoroanilino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-6-4-8(14)9(5-7(6)13)15-10(16)2-1-3-11(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIHCIBAIRQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219726 | |
| Record name | 5-Oxo-5-[(2,4,5-trifluorophenyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306730-07-4 | |
| Record name | 5-Oxo-5-[(2,4,5-trifluorophenyl)amino]pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306730-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-[(2,4,5-trifluorophenyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



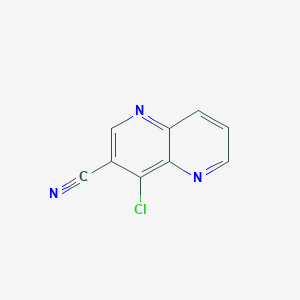
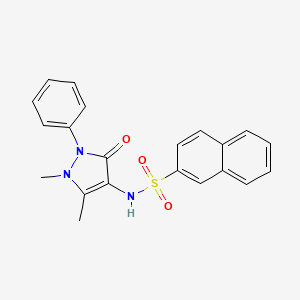
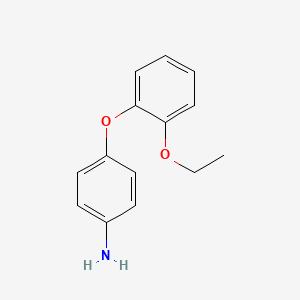
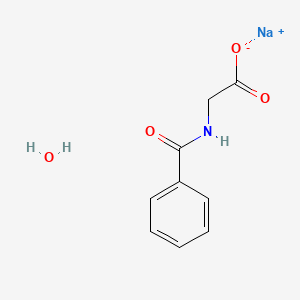
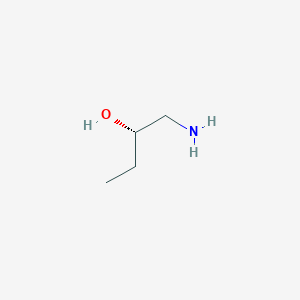

![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)
![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)

![4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3123242.png)
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)
